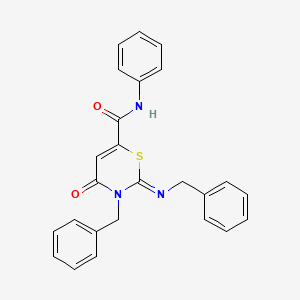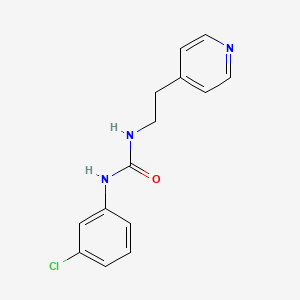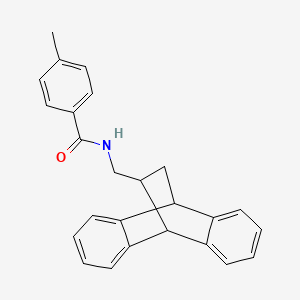![molecular formula C14H14FN7O2S2 B11069785 (2Z)-2-{(1S,2S,5R)-2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11069785.png)
(2Z)-2-{(1S,2S,5R)-2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1S,2S,5R)-2-[4-(2-Fluorophenyl)-5-Thioxo-4,5-Dihydro-1H-1,2,3,4-Tetrazol-1-Yl]-6,8-Dioxabicyclo[321]Oct-4-Yliden}-1-Hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thioxo group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1S,2S,5R)-2-[4-(2-Fluorophenyl)-5-Thioxo-4,5-Dihydro-1H-1,2,3,4-Tetrazol-1-Yl]-6,8-Dioxabicyclo[3.2.1]Oct-4-Yliden}-1-Hydrazinecarbothioamide typically involves multiple steps. The process begins with the preparation of the fluorophenyl derivative, followed by the introduction of the thioxo group and the formation of the tetrazole ring. The final step involves the formation of the hydrazinecarbothioamide moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(1S,2S,5R)-2-[4-(2-Fluorophenyl)-5-Thioxo-4,5-Dihydro-1H-1,2,3,4-Tetrazol-1-Yl]-6,8-Dioxabicyclo[3.2.1]Oct-4-Yliden}-1-Hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce thiols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-{(1S,2S,5R)-2-[4-(2-Fluorophenyl)-5-Thioxo-4,5-Dihydro-1H-1,2,3,4-Tetrazol-1-Yl]-6,8-Dioxabicyclo[3.2.1]Oct-4-Yliden}-1-Hydrazinecarbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{(1S,2S,5R)-2-[4-(2-Fluorophenyl)-5-Thioxo-4,5-Dihydro-1H-1,2,3,4-Tetrazol-1-Yl]-6,8-Dioxabicyclo[3.2.1]Oct-4-Yliden}-1-Hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the tetrazole ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The thioxo group may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Chitosan: A biopolymer used in various applications, including drug delivery and food packaging.
Molecular Modeling of Inorganic Compounds: A field that involves the use of computational techniques to study the structures and properties of inorganic compounds.
Uniqueness
2-{(1S,2S,5R)-2-[4-(2-Fluorophenyl)-5-Thioxo-4,5-Dihydro-1H-1,2,3,4-Tetrazol-1-Yl]-6,8-Dioxabicyclo[3.2.1]Oct-4-Yliden}-1-Hydrazinecarbothioamide is unique due to its complex structure, which includes a fluorophenyl group, a thioxo group, and a tetrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14FN7O2S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[(Z)-[(1S,2S,5R)-2-[4-(2-fluorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H14FN7O2S2/c15-7-3-1-2-4-9(7)21-14(26)22(20-19-21)10-5-8(17-18-13(16)25)12-23-6-11(10)24-12/h1-4,10-12H,5-6H2,(H3,16,18,25)/b17-8-/t10-,11+,12+/m0/s1 |
InChI Key |
VTIXXZYLVRMASR-VMTVTJJRSA-N |
Isomeric SMILES |
C\1[C@@H]([C@H]2CO[C@@H](/C1=N\NC(=S)N)O2)N3C(=S)N(N=N3)C4=CC=CC=C4F |
Canonical SMILES |
C1C(C2COC(C1=NNC(=S)N)O2)N3C(=S)N(N=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(Z)-(4-chlorophenyl)diazenyl]-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11069702.png)
![1-(3-bromophenyl)-4-(thiophen-3-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11069715.png)
![4,6-dimethyl-3-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]pyridin-2-ol](/img/structure/B11069728.png)

![1-(2-Fluorobenzyl)-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11069739.png)

![2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11069751.png)
![3-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid](/img/structure/B11069756.png)
![Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B11069764.png)
![4-(4-methoxyphenyl)-N-[4-(pyridin-2-ylcarbamoyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11069772.png)
![Methyl 2-({[4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11069781.png)


![N-{2-[(2-methoxyphenyl)carbamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B11069811.png)
